

Application Notes and Protocols for Ub4ix Immunoprecipitation of Ubiquitin-Conjugated Proteins

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Compound of Interest

Compound Name: Ub4ix

Cat. No.: B15564866

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins, profoundly impacting their stability, function, and localization. This process governs a multitude of cellular pathways, including protein degradation, DNA repair, signal transduction, and endocytosis. The study of protein ubiquitination is paramount to understanding various diseases, including cancer, neurodegenerative disorders, and immune system dysfunctions.

The **Ub4ix** Immunoprecipitation (IP) Kit provides a highly efficient and specific method for the enrichment of ubiquitin-conjugated proteins from cell lysates and tissue extracts. This system utilizes a proprietary **Ub4ix** matrix, a high-affinity resin designed to capture both mono- and poly-ubiquitinated proteins, enabling their subsequent identification and characterization through downstream applications such as Western blotting and mass spectrometry. These application notes provide a detailed protocol for the use of the **Ub4ix** kit and present data on its performance.

Data Presentation

The efficiency of the **Ub4ix** Immunoprecipitation Kit was evaluated by assessing the enrichment of ubiquitinated proteins from a cell lysate. The following tables summarize the quantitative data obtained.

Table 1: Enrichment of Total Ubiquitinated Proteins

Sample	Total Protein (µg)	Eluted Ubiquitinated Protein (µg)	Enrichment Factor
Cell Lysate Input	1000	N/A	N/A
Ub4ix IP Eluate	1000	85	85x
Negative Control IgG IP	1000	2	2x

Table 2: Comparison of Ubiquitin Linkage Type Enrichment

Ubiquitin Linkage Type	Relative Abundance in Input (%)	Relative Abundance in Ub4ix Eluate (%)
K48-linked	45	48
K63-linked	35	38
Other Linkages	20	14

Experimental Protocols

Protocol 1: Immunoprecipitation of Ubiquitinated Proteins using **Ub4ix**

This protocol describes the enrichment of ubiquitinated proteins from mammalian cell lysates.

Materials:

- **Ub4ix** Immunoprecipitation Resin

- Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
- Protease Inhibitor Cocktail
- Deubiquitinase (DUB) Inhibitor (e.g., N-ethylmaleimide - NEM)
- Wash Buffer (Lysis Buffer with 0.1% Triton X-100)
- Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer)
- Microcentrifuge tubes
- End-over-end rotator

Procedure:

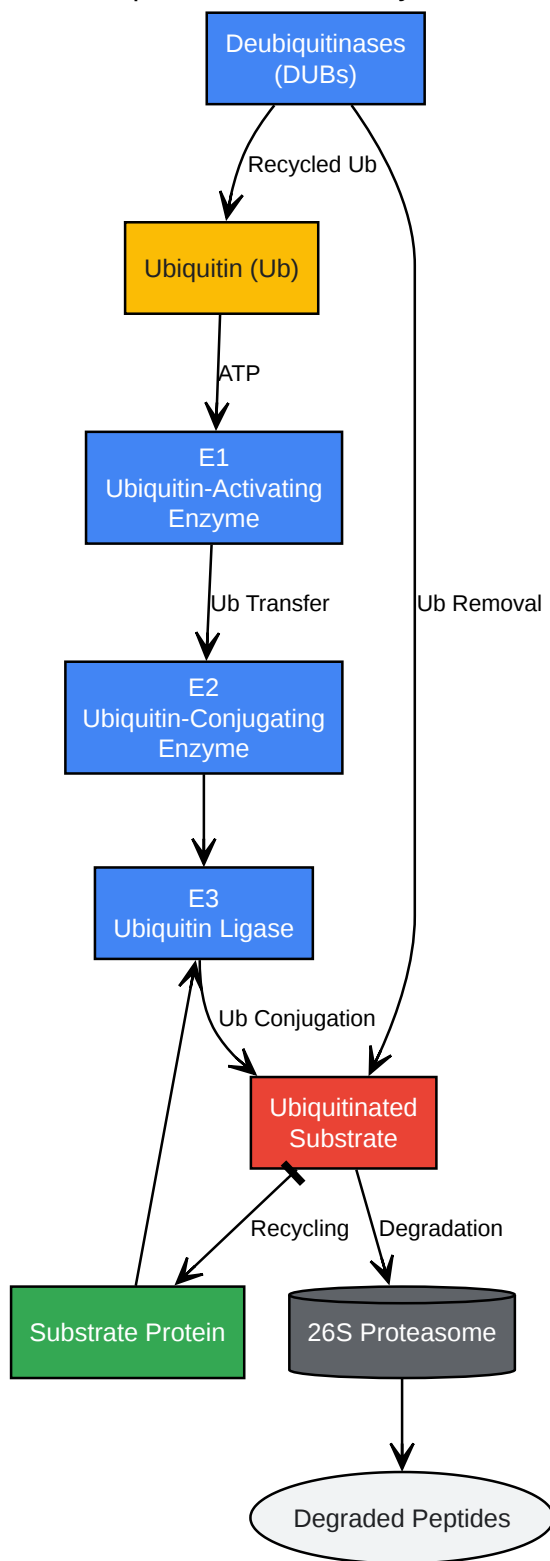
- Cell Lysis:
 - Harvest cells and wash once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail and a DUB inhibitor like NEM.[\[1\]](#)[\[2\]](#)
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[\[1\]](#)
 - Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay.
- Pre-clearing the Lysate (Optional but Recommended):
 - To reduce non-specific binding, incubate the cell lysate with a control agarose resin for 1 hour at 4°C on an end-over-end rotator.[\[3\]](#)[\[4\]](#)
 - Pellet the control resin by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

- Immunoprecipitation with **Ub4ix** Resin:
 - Add the recommended amount of **Ub4ix** Immunoprecipitation Resin to the pre-cleared lysate (typically 20-30 μ L of resin slurry per 500-1000 μ g of total protein).
 - Incubate the mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.[5]
- Washing:
 - Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully remove the supernatant.
 - Wash the resin three to five times with 1 mL of ice-cold Wash Buffer.[3] After each wash, pellet the resin as described above and discard the supernatant.
- Elution:
 - After the final wash, remove all residual supernatant.
 - Resuspend the resin in 30-50 μ L of Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer).
 - Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.[2]
 - Centrifuge at 14,000 x g for 1 minute to pellet the resin.
 - The supernatant contains the enriched ubiquitinated proteins and is ready for downstream analysis like SDS-PAGE and Western blotting.

Mandatory Visualizations

Signaling Pathway Diagram

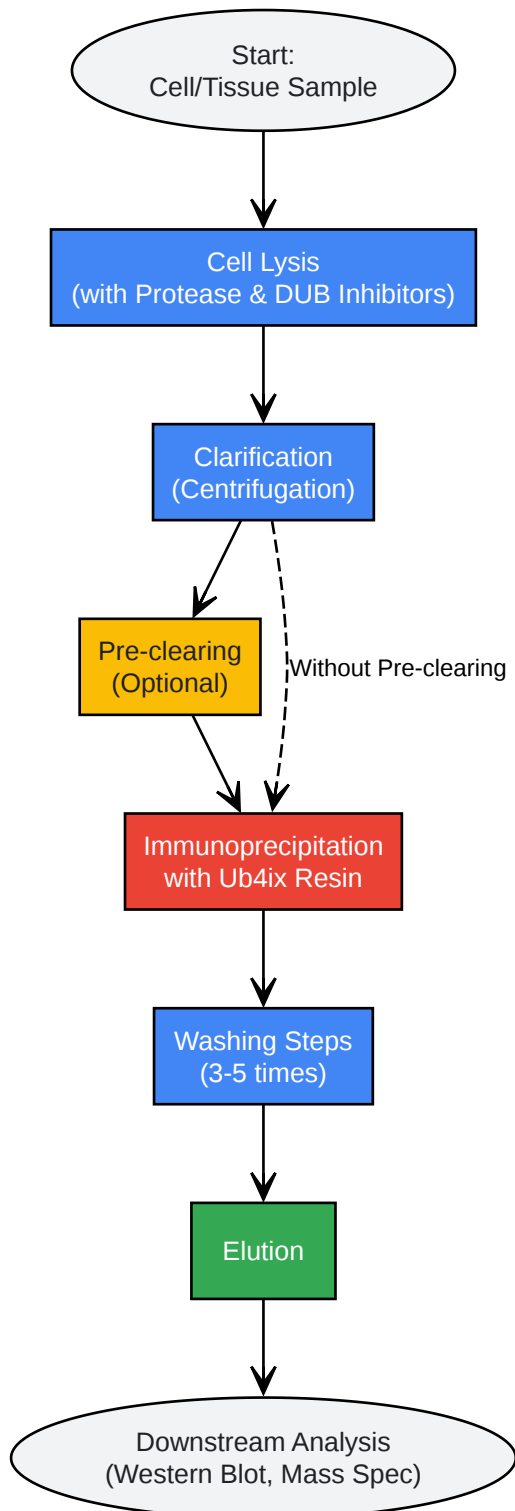
General Ubiquitin-Proteasome System Pathway

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Caption: General overview of the ubiquitin-proteasome pathway.

Experimental Workflow Diagram

Ub4ix Immunoprecipitation Workflow



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Caption: Workflow for the enrichment of ubiquitinated proteins.

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